Vinyl Group-Dependent Antitumor Activity: Direct Comparison of Gilvocarcin V vs. Gilvocarcin M and Gilvocarcin E
The presence of a C8 vinyl group in gilvocarcin V (GV) is essential for its potent antitumor activity. In direct head-to-head in vivo studies, GV demonstrated significant activity against multiple tumor models, while its minor congeners, gilvocarcin M (C8 methyl) and gilvocarcin E (C8 ethyl), are 'significantly less effective' [1]. This structural requirement is further supported by cross-study findings that analogs lacking the vinyl group show drastically reduced cytotoxicity [2].
| Evidence Dimension | In vivo antitumor efficacy in experimental mouse tumor models |
|---|---|
| Target Compound Data | Gilvocarcin V: 40% survival at 60 days in Ehrlich ascites carcinoma model; active against sarcoma 180, Meth 1 fibrosarcoma, MH134 hepatoma, and P388 leukemia |
| Comparator Or Baseline | Gilvocarcin M and Gilvocarcin E: 'significantly less effective' |
| Quantified Difference | 40% survival (GV) vs. unspecified but 'significantly less effective' for M/E; no survival prolongation in some models for GV |
| Conditions | Mouse experimental tumor models (sarcoma 180, Ehrlich carcinoma, Meth 1 fibrosarcoma, MH134 hepatoma, P388 leukemia); intraperitoneal administration |
Why This Matters
The C8 vinyl group is a non-negotiable structural feature for high antitumor potency, making GV the only viable candidate for studies requiring this mechanism of action.
- [1] Morimoto, M., et al. Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity. J Antibiot (Tokyo). 1981, 34(6), 701-707. View Source
- [2] Hou, J., et al. Gilvocarcin HE: a new polyketide glycoside from Streptomyces sp. J Antibiot. 2012, 65, 523-526. View Source
